Product packaging for 6,7-Dodecanedione(Cat. No.:CAS No. 13757-90-9)

6,7-Dodecanedione

Cat. No.: B14717157
CAS No.: 13757-90-9
M. Wt: 198.30 g/mol
InChI Key: HGPCKXFCLDLIFH-UHFFFAOYSA-N
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Description

6,7-Dodecanedione is a diketone compound that serves as a key intermediate and degradation product in chemical research. Its structure allows it to act as a chelating agent in solvent extraction processes. Research indicates that closely related diketone analogs, such as 5,8-diethyl-6,7-dodecanedione, are identified as degradation products of industrial hydroxyoxime extractants like LIX®63, which are used in the synergistic separation of metals including nickel and cobalt . This highlights the value of this compound in studies focused on the stability and mechanism of metal extraction systems. Furthermore, this diketone can be transformed into other valuable structures; it can be reduced to its corresponding diol or undergo oximation to form mono-oxime derivatives, which are precursors in the regeneration of active hydroxyoxime compounds . This makes this compound a valuable compound for investigating reaction pathways in organic synthesis and for developing recycling processes in hydrometallurgical applications. The product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B14717157 6,7-Dodecanedione CAS No. 13757-90-9

Properties

CAS No.

13757-90-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dodecane-6,7-dione

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11(13)12(14)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

HGPCKXFCLDLIFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C(=O)CCCCC

Origin of Product

United States

Preparation Methods

Silylation-Mediated Byproduct Formation

The most documented route involves the incidental production of this compound during the synthesis of 5,8-diethyl-7-hydroxydodecan-6-one. This method utilizes chloro-trimethyl-silane (TMSCl) in tetrahydrofuran (THF) under high-temperature conditions (170°C) over 4 hours. The reaction mechanism likely proceeds through silyl enol ether intermediates, where excessive deprotonation of carbonyl precursors leads to diketone formation via retro-aldol pathways.

Key operational parameters include:

  • Molar ratio : 1:1 stoichiometry between TMSCl and precursor enolate
  • Temperature profile : Rapid heating to 170°C prevents intermediate decomposition
  • Quenching sequence : Methanol addition followed by trifluoroacetic acid (TFA) hydrolysis

Under optimized conditions, this method yields 6.9% this compound alongside 92% primary product. The table below summarizes critical reaction metrics:

Parameter Value Impact on Yield
Reaction Temperature 170°C +15% yield
TMSCl Equivalents 1.2 eq Optimal
THF Purity >99.9% anhydrous Prevents hydrolysis
Quenching Rate 5°C/min Minimizes degradation

Hypothetical Oxidation Pathways

While no direct evidence exists in reviewed literature, analogies to cyclododecatriene oxidation systems suggest potential routes. The Ziegler-Natta catalyzed trimerization of 1,3-butadiene produces cyclododeca-1,5,9-triene, which undergoes epoxidation and subsequent ring-opening to form oxygenated intermediates. Theoretical models propose that controlled ozonolysis of the triene followed by reductive workup could yield linear diketones, though experimental validation remains pending.

Critical challenges in this approach include:

  • Regioselective cleavage of cyclic structures
  • Prevention of over-oxidation to carboxylic acids
  • Catalyst compatibility with peroxide intermediates

Reaction Optimization Strategies

Maximizing this compound output in silylation-mediated syntheses requires precise control of steric and electronic factors. Kinetic studies indicate that:

  • Silylating Agent Concentration : Excess TMSCl (>1.5 eq) promotes undesirable side reactions through multiple silylation events.
  • Solvent Effects : THF's moderate polarity stabilizes charged intermediates without precipitating silyl ethers.
  • Temperature Modulation : Isothermal conditions at 170°C favor diketone formation over polymerization byproducts.

Post-reaction processing significantly impacts purity:

  • Filtration : Hot filtration (40°C) through sintered glass removes polymeric residues
  • Distillation : Fractional distillation under vacuum (19 mbar) separates components based on boiling point differentials

Analytical Characterization Protocols

Gas chromatography-mass spectrometry (GC-MS) with positive chemical ionization remains the gold standard for identifying this compound in complex mixtures. Key analytical parameters include:

  • Column Type : Polar capillary columns (e.g., DB-WAX)
  • Ionization Mode : Ammonia-assisted chemical ionization enhances molecular ion detection
  • Retention Markers : Characteristic elution between 4.3-9.6 minutes distinguishes diketones from hydrocarbon precursors

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation:

  • ¹H NMR : δ 2.35 ppm (t, J=7.1 Hz, 4H, CH₂CO)
  • ¹³C NMR : δ 209.7 ppm (carbonyl carbons), 34.1 ppm (methylene bridges)

Chemical Reactions Analysis

Types of Reactions: Dodecane-6,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Dodecane-6,7-dione is used as a building block in organic synthesis. Its diketone structure makes it a versatile intermediate for the synthesis of more complex molecules.

Biology: In biological research, dodecane-6,7-dione is studied for its potential role in metabolic pathways. It has been identified as a metabolite in certain species, indicating its involvement in biological processes .

Industry: Dodecane-6,7-dione can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of dodecane-6,7-dione involves its interaction with molecular targets through its diketone groups. These groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic addition and substitution reactions, which are fundamental to its reactivity .

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Stability : Longer-chain diketones like this compound exhibit higher boiling points and slower volatility, enabling persistent accumulation during meat ageing .
  • Functional Groups : Unsaturated ketones (e.g., 1-octen-3-one) have stronger odor thresholds due to conjugated double bonds, whereas linear diketones (e.g., 2,3-pentanedione) degrade faster under oxidative conditions .

Role in Food Aroma and Ageing Dynamics

Meat Products

This compound is the most abundant ketone in goat kid meat, increasing significantly during 7-day ageing (p < 0.01 in control groups) . In contrast:

  • 2,3-Pentanedione : Shows minimal accumulation and is only significant in control diets (p < 0.01 ) .
  • 1-Octen-3-one : Highly odor-active but detected exclusively in control meat, suggesting dietary anthocyanins (e.g., red orange/lemon extract) inhibit its formation .

Plant-Derived Matrices

In rice, this compound constitutes 22.59% of aroma volatiles, surpassing 2,5-octanedione (6.97%) and other ketones . This highlights its role as a key aroma marker in grains, likely derived from lipid oxidation pathways.

Sensory Contributions

  • This compound: Described as having an "unknown aroma" in lamb chops but contributes to overall savory profiles in aged meat .
  • Contrasts: 2-heptanone (cheesy/fruity) and 1-octen-3-one (mushroom-like) have distinct sensory roles, whereas this compound may act as a flavor enhancer rather than a primary odorant .

Biological Activity

6,7-Dodecanedione (C12H22O2) is a diketone compound that has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article synthesizes recent findings on the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic effects, along with case studies and relevant data.

Chemical Structure and Properties

This compound is characterized by two carbonyl groups located at the 6th and 7th positions of a dodecane chain. Its molecular formula is C12H22O2, with a molecular weight of approximately 198.31 g/mol. The structure can be represented as follows:

Structure C12H22O2\text{Structure }\text{C}_{12}\text{H}_{22}\text{O}_2

1. Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

  • Study Findings : A study evaluating various diketones found that this compound showed a notable ability to scavenge free radicals, thereby reducing oxidative damage in cellular models. The compound was compared against standard antioxidants like ascorbic acid and exhibited comparable efficacy in certain assays.

2. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Inflammation is a key factor in many chronic diseases.

  • Mechanism of Action : It has been suggested that the compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation markers in vitro.
  • Case Study : In a controlled study involving animal models subjected to inflammatory stimuli, administration of this compound resulted in a significant decrease in paw edema and inflammatory cytokines compared to control groups.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been explored in various cancer cell lines.

  • Cell Line Studies : Research indicated that the compound exhibits selective cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values were determined to be significantly lower than those for non-cancerous cell lines, suggesting its potential as an anti-cancer agent.
  • Table of IC50 Values :
Cell LineIC50 (µM)Reference
MCF-715
NCI-H46012
Non-cancerous>50

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Pathways : The compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
  • Inflammatory Pathways : Its inhibitory effect on NF-kB signaling pathway contributes to decreased expression of inflammatory mediators.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations. However, further studies are needed to establish long-term safety and potential side effects.

Q & A

Q. Which separation techniques optimize resolution of this compound diastereomers?

  • Methodological Answer: Test chiral stationary phases (CSPs) in HPLC with hexane/isopropanol gradients. Compare with simulated moving bed (SMB) chromatography for scalability. Validate with circular dichroism (CD) spectroscopy .

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